molecular formula C16H12O7 B1671783 Nepetin CAS No. 520-11-6

Nepetin

Cat. No. B1671783
CAS RN: 520-11-6
M. Wt: 316.26 g/mol
InChI Key: FHHSEFRSDKWJKJ-UHFFFAOYSA-N
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Description

Nepetin is the 6-methoxy derivative of the pentahydroxyflavone 6-hydroxyluteolin, an O-methylated flavone . It can be found in Eupatorium ballotaefolium .


Synthesis Analysis

Nepetin is derived from the flowers of Inula japonica, Inulae flos, and has been reported to exert several biological activities, including anti-inflammatory responses .


Molecular Structure Analysis

The molecular formula of Nepetin is C16H12O7 . Its average mass is 316.262 Da and its monoisotopic mass is 316.058289 Da .


Chemical Reactions Analysis

Nepetin has an overall hydroxyl radicals reaction rate constant of 231.8046 E-12 cm3/molecule-sec .


Physical And Chemical Properties Analysis

Nepetin has a molar mass of 316.26 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-Allergic Properties

Nepetin, found in Inula japonica, demonstrates notable anti-allergic potential. In vitro studies with bone marrow-derived mast cells (BMMC) revealed that nepetin reduces degranulation and generation of leukotriene C4 and prostaglandin D2 in IgE/antigen-stimulated BMMC. Further, in vivo studies show that oral administration of nepetin suppresses mast cell-dependent passive cutaneous anaphylaxis reactions in mice, suggesting its potential in treating mast cell-mediated inflammatory diseases (Ji et al., 2020).

Anti-Inflammatory Effects

Nepetin, isolated from Eupatorium arnottianum, exhibits significant anti-inflammatory activity. In tests, nepetin reduced TPA-induced mouse ear edema and inhibited NF kappaB induction, supporting its use for treating inflammatory affections (Clavin et al., 2007).

Antibacterial Activity

A 2022 study found that nepetin effectively inhibits the activity of ClpP, a case in hydrolase that regulates Staphylococcus aureus virulence. This inhibition suppressed the virulence of S. aureus and effectively combated lethal pneumonia caused by MRSA, highlighting nepetin's potential as a lead compound for MRSA infection treatments (Jing et al., 2022).

Application in Ophthalmology

Nepetin exhibits potent anti-inflammatory activities in retinal pigment epithelial (RPE) cells. It significantly decreases IL-6, IL-8, and MCP-1 secretion and mRNA expression in ARPE-19 cells induced by interleukin (IL)-1β, suggesting its potential for preventing and treating inflammatory retinal diseases (Chen et al., 2018).

Osteoarthritis Treatment

In 2021, a study on osteoarthritis (OA) revealed nepetin's therapeutic effects on IL-1β-induced inflammation in mice chondrocyte and OA model. Nepetin inhibited the overexpression of pro-inflammatory cytokines and mediators, demonstrating its ability to regulate extracellular matrix catabolism and anabolism, suggesting its potential as a therapeutic option for OA (Xu et al., 2021).

Cytotoxic Activity

A 2004 study evaluated the cytotoxic activity of nepetin, finding that it inhibited the proliferation of five tumor cell lines, suggesting its potential use in cancer therapies (Militão et al., 2004).

Osteoclastogenesis Inhibition

Nepetin also shows potential in treating osteoclast-mediated osteolytic diseases. A 2020 study demonstrated that nepetin inhibits RANKL-induced osteoclast differentiation, formation, and bone resorption in vitro, and protects mice against titanium particle-induced calvarial osteolysis, indicating its therapeutic application against osteoclast-mediated osteolytic diseases (Chu et al., 2020).

Future Directions

Nepetin has been suggested to have an anti-allergic potential related to mast cell-mediated inflammatory diseases . It has also been shown to inhibit RANKL-induced osteoclast differentiation, formation, and bone resorption in vitro, and protect mice against the deleterious effects of titanium particle-induced calvarial osteolysis in vivo . These findings suggest potential therapeutic applications of Nepetin against osteoclast-mediated osteolytic diseases .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-16-11(20)6-13-14(15(16)21)10(19)5-12(23-13)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHSEFRSDKWJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199959
Record name Eupafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eupafolin

CAS RN

520-11-6
Record name Nepetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eupafolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxyluteolin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eupafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUPAFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3O7LF3GED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250
Citations
X Chen, R Han, P Hao, L Wang, M Liu, M Jin… - Biomedicine & …, 2018 - Elsevier
… Nepetin, a natural flavonoid compound, has shown potent anti-… Here, we assess the ability of Nepetin to alleviate the … , we examine the effect of Nepetin on activation of nuclear factor of …
Number of citations: 53 www.sciencedirect.com
GCG Militão, M Albuquerque… - Die Pharmazie-An …, 2004 - ingentaconnect.com
The present study evaluated the cytotoxic activity of nepetin and quercetin-3-O-glucoside, compounds isolated from the aerial parts of Eupatorium ballotaefolium. The antimitotic activity …
Number of citations: 25 www.ingentaconnect.com
E Saba, Y Lee, WK Yang, YY Lee, MK Kim, SM Woo… - Scientific Reports, 2020 - nature.com
Coal fly dust (CFD)-induced asthma model is used as an ambient particulate matter model of serious pulmonary damage. We aimed to evaluate the effects of a combination of ginseng …
Number of citations: 18 www.nature.com
S Jing, X Ren, L Wang, X Kong, X Wang, X Chang… - Virulence, 2022 - Taylor & Francis
… The binding mode of nepetin and ClpP was further investigated by molecular docking, and it … in the binding of nepetin to ClpP. In conclusion, we determined that nepetin is a ClpP …
Number of citations: 9 www.tandfonline.com
P Thitilertdecha, V Tantithavorn… - …, 2019 - Taylor & Francis
Background: Hispidulin, nepetin, and vanillic acid are phenolic compounds potentially possessing immunosuppressive property, however, no information on their pharmacological …
Number of citations: 10 www.tandfonline.com
T Iwashina, K Kamenosono, T Ueno - Phytochemistry, 1999 - Elsevier
… [M+H] at m/z 479, in agreement with attachment of 1 mol glucose to nepetin (6). Moreover, in the 1 H NMR spectrum, the … Thus, 2 was identified as nepetin 4′-O-β-d-glucopyranoside. …
Number of citations: 38 www.sciencedirect.com
J Xu, T Zheng, C Zhao, X Huang, W Du - International Journal of Biological …, 2021 - Elsevier
The self-aggregation of human islet amyloid polypeptide (hIAPP) into toxic oligomers and fibrils is closely linked to the pathogenesis of type II diabetes mellitus. Inhibitors can resist …
Number of citations: 9 www.sciencedirect.com
C Formisano, D Rigano, F Senatore - Chemistry & biodiversity, 2011 - researchgate.net
3.6. Phytotoxic Activity 3.7. Spasmolytic and Bronchodilatory Activities 3.8. Anti-Atherosclerotic Activity 3.9. Vasorelaxant and Platelet-Aggregation Activity 3.10. Feline-Attractant and …
Number of citations: 189 www.researchgate.net
B Chu, S Chen, X Zheng, J Ye, X Cheng… - Journal of Cellular …, 2020 - Wiley Online Library
… However, the effect of Nepetin on RANKL-induced osteoclast … effect of Nepetin, we hypothesized that Nepetin might be a new … In this research, we showed that Nepetin potently …
Number of citations: 9 onlinelibrary.wiley.com
P Thitilertdecha, V Tantithavorn… - …, 2022 - Taylor & Francis
… properties, hispidulin and nepetin are also qualified as good … Similarly, nepetin was able to alleviate croton oil-induced … Nepetin was also reported to inhibit NF-κB induction with …
Number of citations: 2 www.tandfonline.com

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